N-(8-Azabicyclo[3.2.1]octan-3-yl)-6-chloropyridine-2-carboxamide;hydrochloride
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Overview
Description
N-(8-Azabicyclo[321]octan-3-yl)-6-chloropyridine-2-carboxamide;hydrochloride is a complex organic compound that features a bicyclic structureThe bicyclic structure, specifically the 8-azabicyclo[3.2.1]octane scaffold, is a key feature that contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Azabicyclo[3.2.1]octan-3-yl)-6-chloropyridine-2-carboxamide;hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold through cycloaddition reactions. These reactions often require specific catalysts and controlled conditions to achieve high stereoselectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(8-Azabicyclo[3.2.1]octan-3-yl)-6-chloropyridine-2-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
N-(8-Azabicyclo[3.2.1]octan-3-yl)-6-chloropyridine-2-carboxamide;hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(8-Azabicyclo[3.2.1]octan-3-yl)-6-chloropyridine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high affinity, thereby modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures like tropane alkaloids and their derivatives. These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their functional groups and overall structure .
Uniqueness
What sets N-(8-Azabicyclo[3.2.1]octan-3-yl)-6-chloropyridine-2-carboxamide;hydrochloride apart is its specific combination of the 8-azabicyclo[3.2.1]octane scaffold with a chloropyridine carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(8-azabicyclo[3.2.1]octan-3-yl)-6-chloropyridine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O.ClH/c14-12-3-1-2-11(17-12)13(18)16-10-6-8-4-5-9(7-10)15-8;/h1-3,8-10,15H,4-7H2,(H,16,18);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMFQFHJIFFYLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)NC(=O)C3=NC(=CC=C3)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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